molecular formula C9H8O3 B8759058 3-(Hydroxymethyl)benzofuran-6-ol

3-(Hydroxymethyl)benzofuran-6-ol

Cat. No. B8759058
M. Wt: 164.16 g/mol
InChI Key: SUQCCGWWVBDHRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Hydroxymethyl)benzofuran-6-ol is a useful research compound. Its molecular formula is C9H8O3 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Hydroxymethyl)benzofuran-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Hydroxymethyl)benzofuran-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(Hydroxymethyl)benzofuran-6-ol

Molecular Formula

C9H8O3

Molecular Weight

164.16 g/mol

IUPAC Name

3-(hydroxymethyl)-1-benzofuran-6-ol

InChI

InChI=1S/C9H8O3/c10-4-6-5-12-9-3-7(11)1-2-8(6)9/h1-3,5,10-11H,4H2

InChI Key

SUQCCGWWVBDHRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)OC=C2CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cooled (0° C.) solution of 6-hydroxy-benzofuran-3-carboxylic acid ethyl ester (5.85 g, 28.4 mmol) in THF (250 mL) was added DIBALH as a solution in THF (100 mL, 100 mmol) and the reaction mixture was allowed to warm (rt, 1 h). The reaction was cooled (−78° C.) and treated dropwise with Rochelles salt (120 mL). The resulting mixture was stirred (rt, o/n). The layers were separated and the aqueous layer was extracted with DCM (2×200 mL) and EtOAc (2×200 mL). The organic layers were combined, dried, filtered and concentrated in vacuo to provide the title compound as a white solid (4.72 g, 100%). 1H NMR (500 MHz, CD3OD): 7.53 (s, 1H), 7.45 (d, J=8.4, 1H), 6.85 (d, J=2.1, 1H), 6.76 (dd, J=8.4, 2.1, 1H), 4.70 (s, 2H).
Quantity
5.85 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
salt
Quantity
120 mL
Type
reactant
Reaction Step Three
Yield
100%

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